molecular formula C6H14N2O2 B13538462 2-amino-3-methoxy-N,N-dimethylpropanamide

2-amino-3-methoxy-N,N-dimethylpropanamide

Cat. No.: B13538462
M. Wt: 146.19 g/mol
InChI Key: AOAAXBDBUZVCPG-UHFFFAOYSA-N
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Description

2-amino-3-methoxy-N,N-dimethylpropanamide is a chemical compound with the molecular formula C6H14N2O2 It is a derivative of propanamide, featuring an amino group, a methoxy group, and two N,N-dimethyl groups attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methoxy-N,N-dimethylpropanamide typically involves the reaction of 3-methoxypropanoic acid with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methoxy-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-N,N-dimethylpropanamide.

    Reduction: Formation of 2-amino-3-methoxy-N,N-dimethylpropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-methoxy-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxy-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N,N-dimethylpropionamide
  • 2-amino-3-methoxypropanoic acid
  • N,N-dimethyl-3-methoxypropanamide

Uniqueness

2-amino-3-methoxy-N,N-dimethylpropanamide is unique due to the presence of both an amino group and a methoxy group on the same propanamide backbone

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-3-methoxy-N,N-dimethylpropanamide

InChI

InChI=1S/C6H14N2O2/c1-8(2)6(9)5(7)4-10-3/h5H,4,7H2,1-3H3

InChI Key

AOAAXBDBUZVCPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(COC)N

Origin of Product

United States

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